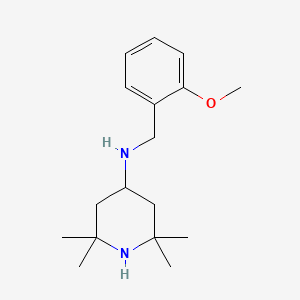
(2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine” is a chemical compound with the molecular formula C17H28N2O and a molecular weight of 276.43 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string. The SMILES string for this compound is:CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2OC)C .
Wissenschaftliche Forschungsanwendungen
Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders
Recent advances in neuropsychiatric disorder treatments highlight the significance of dopamine D2 receptor (D2R) ligands. Dopamine, synthesized in the central and peripheral nervous systems, activates dopamine receptors (D1–5Rs), crucial for treating schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore for high D2R affinity includes an aromatic moiety, cyclic amine, central linker, and an aromatic/heteroaromatic lipophilic fragment. Recent studies underscore the therapeutic potential of D2R modulators, focusing on the structure, function, and pharmacology of novel D2R ligands developed over the last decade. These compounds belong to the 1,4‐disubstituted aromatic cyclic amine group, indicating the relevance of cyclic amines like (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine in developing new treatments for these disorders (Jůza et al., 2022).
Nucleophilic Aromatic Substitution Reactions
The nucleophilic aromatic substitution reaction involving piperidine with nitro-aromatic compounds leads to the formation of nitro-substituted piperidines, demonstrating the chemical versatility and reactivity of cyclic amines such as (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine. These reactions, devoid of base or acid catalysis, follow overall second-order kinetics, highlighting the potential of such compounds in synthesizing novel structures through addition-elimination mechanisms (Pietra & Vitali, 1972).
C-N Bond Forming Cross-Coupling Reactions
Recent developments in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions underscore the importance of aromatic, heterocyclic, and aliphatic amines, including structures akin to (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine. These reactions, crucial for synthesizing complex organic molecules, leverage the reactivity of amines with aryl halides and arylboronic acids, indicating the potential of cyclic amines in medicinal chemistry and drug development (Kantam et al., 2013).
Antifungal Compounds from Piper Species
Compounds isolated from Piper species, including amides, have shown significant antifungal activities. These findings suggest the therapeutic potential of cyclic amines and amides, similar in structure to (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, in developing antifungal agents and exploring new avenues in pharmaceutical research (Xu & Li, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-16(2)10-14(11-17(3,4)19-16)18-12-13-8-6-7-9-15(13)20-5/h6-9,14,18-19H,10-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORYJBBPBOFFSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

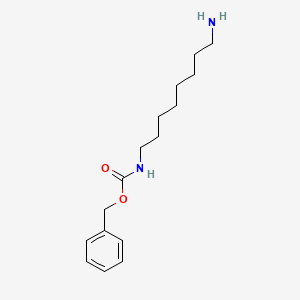

![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)
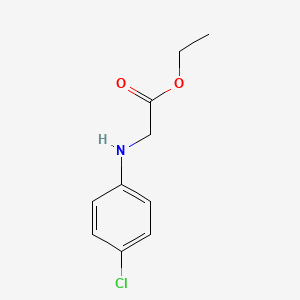
![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)
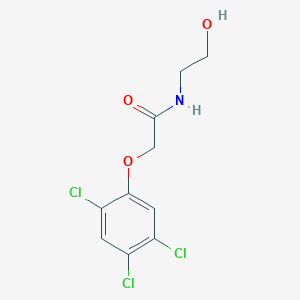




![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)
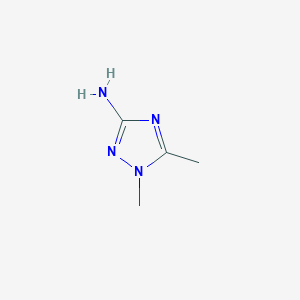
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)
